molecular formula C37H48N2O10 B12752331 (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate CAS No. 34549-40-1

(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate

Cat. No.: B12752331
CAS No.: 34549-40-1
M. Wt: 680.8 g/mol
InChI Key: ISBUDLALGBNAST-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is a complex organic compound with a molecular formula of C37H48N2O10 and a molecular weight of 680.78442 g/mol. This compound is known for its intricate structure, which includes multiple functional groups such as methacrylate, ether, and amide groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves multiple steps. One common method includes the reaction of dimethylolpropionic acid with methacrylic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols.

    Substitution: The methacrylate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted methacrylate derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate is utilized in various scientific research applications, including:

    Chemistry: It is used as a monomer in the synthesis of advanced polymers and copolymers with unique mechanical and thermal properties.

    Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: It is investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and structural versatility.

    Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate involves its interaction with specific molecular targets and pathways. The methacrylate groups can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and mechanical strength. The ether and amide groups contribute to the compound’s biocompatibility and ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) diacrylate
  • (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dibutyrate

Uniqueness

The uniqueness of (2,2-Dimethyl-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo(23.2.2.23,6)hentriaconta-3,5,25,27,28,30-hexaene-9,22-diyl)bis(methylene) dimethacrylate lies in its combination of functional groups, which provide a balance of reactivity, stability, and biocompatibility. This makes it particularly suitable for applications in advanced materials and biomedical research.

Properties

CAS No.

34549-40-1

Molecular Formula

C37H48N2O10

Molecular Weight

680.8 g/mol

IUPAC Name

[2,2-dimethyl-22-(2-methylprop-2-enoyloxymethyl)-11,20-dioxo-7,10,21,24-tetraoxa-12,19-diazatricyclo[23.2.2.23,6]hentriaconta-1(27),3(31),4,6(30),25,28-hexaen-9-yl]methyl 2-methylprop-2-enoate

InChI

InChI=1S/C37H48N2O10/c1-25(2)33(40)46-23-31-21-44-29-15-11-27(12-16-29)37(5,6)28-13-17-30(18-14-28)45-22-32(24-47-34(41)26(3)4)49-36(43)39-20-10-8-7-9-19-38-35(42)48-31/h11-18,31-32H,1,3,7-10,19-24H2,2,4-6H3,(H,38,42)(H,39,43)

InChI Key

ISBUDLALGBNAST-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC(OC(=O)NCCCCCCNC(=O)O1)COC(=O)C(=C)C)(C)C

Origin of Product

United States

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